molecular formula C27H32N4O4S B12137677 Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate

Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate

Cat. No.: B12137677
M. Wt: 508.6 g/mol
InChI Key: RJNRMJREBUYKDI-UHFFFAOYSA-N
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Description

Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a quinoxaline core linked to a piperidine ring via an amino group and a tetrahydrobenzothiophene moiety. The quinoxaline scaffold is substituted with an ethyl carboxylate group at position 2, while the piperidine ring is esterified at position 2. This compound’s design suggests applications in medicinal chemistry, particularly in kinase inhibition or anticancer research, due to the prevalence of quinoxaline and piperidine motifs in such contexts .

Properties

Molecular Formula

C27H32N4O4S

Molecular Weight

508.6 g/mol

IUPAC Name

ethyl 1-[3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]quinoxalin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C27H32N4O4S/c1-3-34-26(32)17-13-15-31(16-14-17)24-23(28-19-10-6-7-11-20(19)29-24)30-25-22(27(33)35-4-2)18-9-5-8-12-21(18)36-25/h6-7,10-11,17H,3-5,8-9,12-16H2,1-2H3,(H,28,30)

InChI Key

RJNRMJREBUYKDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N=C2NC4=C(C5=C(S4)CCCC5)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the benzothiophene moiety and the piperidine ring. Common reagents used in these reactions include ethyl chloroformate, piperidine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Analogous Compounds

Compound Name Core Structure Key Substituents Bioactive Moieties
Target Compound Quinoxaline-Piperidine Ethoxycarbonyl (piperidine, benzothiophene), tetrahydrobenzothiophene-amino Quinoxaline, benzothiophene
Ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate () Quinoxaline-Pyrazole Ethoxycarbonyl (pyrazole), 3-oxo-3,4-dihydroquinoxaline Pyrazole, dihydroquinoxaline
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate () Piperidine Ethoxycarbonyl (piperidine), methoxyimino, oxopropyl Methoxyimino, esterified piperidine
Ethyl 3-((4-(1-methylpiperidin-4-yl)phenyl)amino)quinoxaline-2-carboxylate () Quinoxaline-Piperidine Methylpiperidinyl-phenylamino, ethoxycarbonyl (quinoxaline) Quinoxaline, methylpiperidine
Ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzothiophene-Piperidine Tosyl-piperidine, ethoxycarbonyl (benzothiophene) Sulfonamide, benzothiophene

Key Observations :

  • The target compound uniquely combines a quinoxaline-piperidine backbone with a tetrahydrobenzothiophene group, distinguishing it from pyrazole-based analogs () and simpler piperidine derivatives ().
  • Unlike the methylpiperidinyl-phenylamino substituent in , the target’s benzothiophene moiety may enhance aromatic interactions in biological targets.

Key Observations :

  • The target compound’s synthesis likely requires multi-step coupling , contrasting with the one-step alkylation in or imine formation in .
  • Extended reaction times (e.g., 112 h in ) suggest challenges in achieving regioselective coupling for quinoxaline derivatives.

Table 3: Property Comparison

Compound Solubility (Predicted) logP (Estimated) Biological Activity
Target Compound Moderate in DMSO ~3.5 Potential kinase inhibition
Ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate () High in ethanol ~2.8 Unreported
Ethyl 3-((4-(1-methylpiperidin-4-yl)phenyl)amino)quinoxaline-2-carboxylate () Low in water ~4.1 Pim-1 kinase inhibition (IC50: 120 nM)
Ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Low in water ~3.9 Unreported (structural analog)

Key Observations :

  • The target compound’s ethoxycarbonyl groups may improve solubility in organic solvents compared to sulfonamide derivatives ().
  • The absence of a methylpiperidine group (cf.

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